molecular formula C15H24N2 B8519739 1-Benzyl-4-tert-butyl-piperazine

1-Benzyl-4-tert-butyl-piperazine

Cat. No. B8519739
M. Wt: 232.36 g/mol
InChI Key: NGFMWJQBLQMURA-UHFFFAOYSA-N
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Patent
US03962248

Procedure details

348.5 g of 1-benzyl-4-tert-butyl piperazine are dissolved in 1200 cc of 99% ethanol and 10 g of a 5% palladium/charcoal catalyst are added to the resulting solution. The solution is subsequently shaken in a hydrogenation apparatus, in a hydrogen atmosphere (1 atmosphere) and at room temperature, until the take up of hydrogen is complete. Filtration is subsequently effected, the filtrate is concentrated by evaporation in a vacuum and the residue is distilled in a vacuum. 1-tert-butyl piperazine is obtained in the form of a colourless oil, having a B.P. of 66°-70° at 12 mm of Hg, which crystallizes upon standing. The crystals have a M.P. of 35°-40°.
Quantity
348.5 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
348.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(C)(C)C
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation in a vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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